5-(Cyclopentanesulfonyl)-2-fluorobenzoic acid
Overview
Description
5-(Cyclopentanesulfonyl)-2-fluorobenzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopentanesulfonyl group attached to a fluorinated benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopentanesulfonyl)-2-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoic acid as the starting material.
Sulfonylation Reaction: The 2-fluorobenzoic acid undergoes a sulfonylation reaction with cyclopentanesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclopentanesulfonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group.
Substitution: Substitution reactions can occur at the fluorine or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the sulfonyl group.
Substitution Products: Derivatives with different substituents at the fluorine or carboxyl positions.
Scientific Research Applications
5-(Cyclopentanesulfonyl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Cyclopentanesulfonyl)-2-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the fluorine atom can influence the electronic properties of the molecule. The exact mechanism depends on the specific application and reaction conditions.
Comparison with Similar Compounds
5-(Cyclopentanesulfonyl)-2-fluorobenzoic acid can be compared with other similar compounds, such as:
4-(Cyclopentanesulfonyl)-2-fluorobenzoic acid: Similar structure but with a different position of the fluorine atom.
5-(Cyclohexanesulfonyl)-2-fluorobenzoic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.
5-(Cyclopentanesulfonyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
5-cyclopentylsulfonyl-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4S/c13-11-6-5-9(7-10(11)12(14)15)18(16,17)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFXHBLYYUDVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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